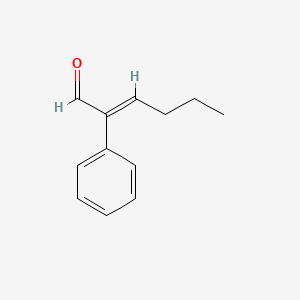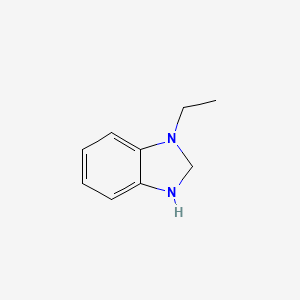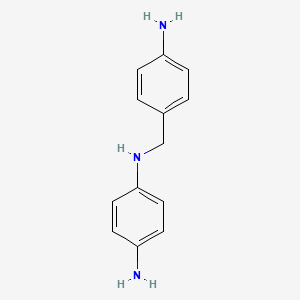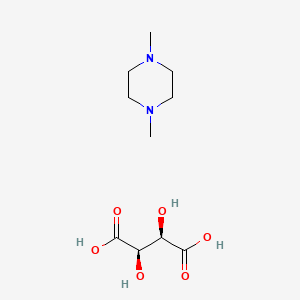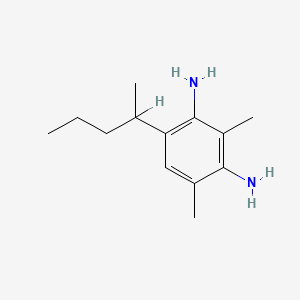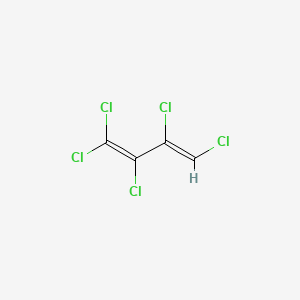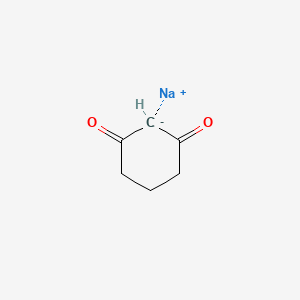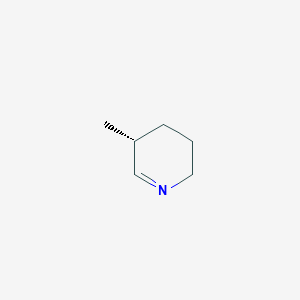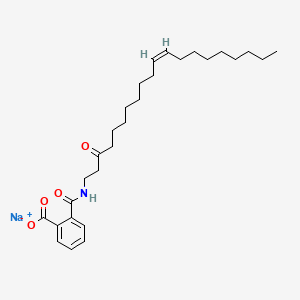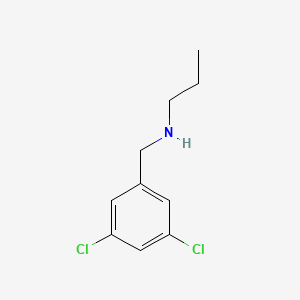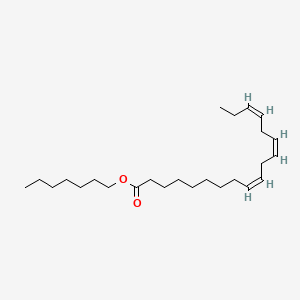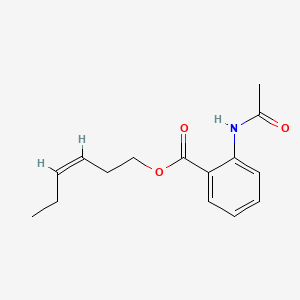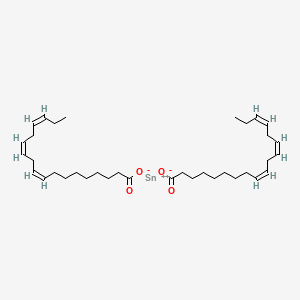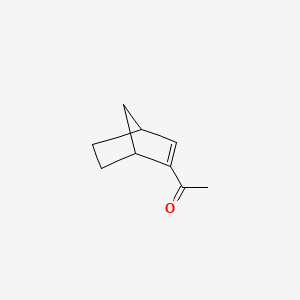
1-Bicyclo(2.2.1)hept-2-en-2-ylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 275-891-4 is known as 1-bicyclo[2.2.1]hept-2-en-2-ylethanone. This compound is a bicyclic ketone with a unique structure that makes it an interesting subject for various chemical studies and applications.
Métodos De Preparación
1-bicyclo[2.2.1]hept-2-en-2-ylethanone can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure. The resulting product is then oxidized to introduce the ketone functional group. Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-bicyclo[2.2.1]hept-2-en-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-bicyclo[2.2.1]hept-2-en-2-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound is used in the production of polymers and other materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 1-bicyclo[2.2.1]hept-2-en-2-ylethanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The bicyclic structure also allows the compound to fit into specific binding sites, influencing biological pathways and processes.
Comparación Con Compuestos Similares
1-bicyclo[2.2.1]hept-2-en-2-ylethanone can be compared with other similar compounds, such as:
2-norbornene: This compound has a similar bicyclic structure but lacks the ketone functional group.
5-norbornene-2-endo-acetic acid: This compound has a carboxylic acid group instead of a ketone.
5-norbornene-2-methanol: This compound has an alcohol group instead of a ketone. The uniqueness of 1-bicyclo[2.2.1]hept-2-en-2-ylethanone lies in its ketone functional group, which imparts different reactivity and properties compared to its analogs.
Propiedades
Número CAS |
71720-43-9 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.1]hept-2-enyl)ethanone |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h5,7-8H,2-4H2,1H3 |
Clave InChI |
ZBKHUDFVGLNUNL-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2CCC1C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


